Antiasthmone

Description

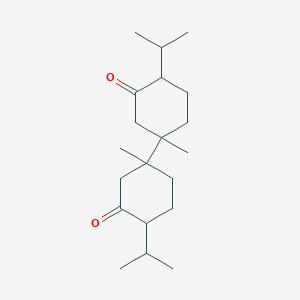

Structure

3D Structure

Properties

CAS No. |

15840-87-6 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

5-methyl-5-(1-methyl-3-oxo-4-propan-2-ylcyclohexyl)-2-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C20H34O2/c1-13(2)15-7-9-19(5,11-17(15)21)20(6)10-8-16(14(3)4)18(22)12-20/h13-16H,7-12H2,1-6H3 |

InChI Key |

VATPGPZPTPBTMR-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |

Canonical SMILES |

CC(C)C1CCC(CC1=O)(C)C2(CCC(C(=O)C2)C(C)C)C |

Synonyms |

1,1'-bis(isomenthone) 1,1'-bis(isomenthone), (1alpha(1's*,4'R*),4beta)-isomer Antiasthmone |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Antiasthmone

Early Spectroscopic and Analytical Approaches for Structure Determination

The initial structural elucidation of Antiasthmone was accomplished through a combination of classical spectroscopic methods prevalent at the time of its discovery. These techniques were instrumental in identifying it as a dimer composed of two isomenthone (B49636) units. The primary methods included Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

In the foundational analysis, IR spectroscopy would have been used to identify key functional groups. The presence of a strong absorption band characteristic of a ketone (C=O) group and the absence of hydroxyl (O-H) bands would be primary indicators. Mass spectrometry would provide the molecular weight of the compound, confirming a dimeric structure by showing a molecular ion peak corresponding to double the mass of an isomenthone monomer, minus two hydrogen atoms. Early NMR spectroscopy, primarily proton NMR (¹H-NMR), would reveal the arrangement of protons, confirming the presence of the constituent isomenthone moieties.

The table below summarizes the key data points that would have been expected from the early analysis of Antiasthmone's monomer unit, isomenthone.

Table 1: Expected Analytical Data for Isomenthone in Early Spectroscopic Analysis

| Analytical Technique | Observed Feature | Inference |

|---|---|---|

| Infrared (IR) Spectroscopy | Strong absorption band around 1700-1725 cm⁻¹ | Presence of a saturated ketone (C=O) functional group. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 154 | Corresponds to the molecular weight of C10H18O. researchgate.net |

| ¹H-NMR Spectroscopy | Signals for methyl and isopropyl groups | Confirms the basic carbon skeleton of a p-menthane (B155814) monoterpenoid. hmdb.ca |

Advanced Methodologies in Antiasthmone Structural Analysis

While the fundamental structure of Antiasthmone was established with early methods, modern analytical techniques offer a more detailed and definitive characterization. These advanced methodologies are crucial for unambiguously confirming the connectivity and stereochemistry of the dimeric structure.

High-resolution mass spectrometry (HRMS) provides the exact molecular mass, allowing for the unequivocal determination of the molecular formula. bioanalysis-zone.comuni-rostock.de Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap mass analyzers can measure mass with sub-ppm accuracy, confirming the composition C20H34O2. uni-rostock.deiitb.ac.in

Advanced NMR techniques, particularly two-dimensional (2D) NMR, are indispensable for confirming the precise linkage between the two isomenthone units. nih.govthieme-connect.com Experiments such as Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons on one monomer and carbons on the other, pinpointing the C1-C1' bond. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of the dimer.

Chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS), are vital for the separation and identification of isomers and related compounds from a mixture. thegoodscentscompany.com High-Performance Liquid Chromatography (HPLC) is also a key technique for the purification and analysis of such compounds. thieme-connect.com

The following table compares the capabilities of early and advanced analytical techniques in the context of Antiasthmone's structural elucidation.

Table 2: Comparison of Early and Advanced Structural Analysis Techniques for Antiasthmone

| Technique | Early Method Capability | Advanced Method Capability |

|---|---|---|

| Mass Spectrometry | Provides nominal molecular weight (e.g., 306 amu). | Provides exact mass (e.g., 306.2559 amu), confirming the molecular formula C20H34O2. bioanalysis-zone.comuni-rostock.de |

| NMR Spectroscopy | 1D spectra (¹H, ¹³C) confirm basic structural units. | 2D spectra (COSY, HMBC, NOESY) definitively establish atom connectivity and stereochemistry of the dimer linkage. nih.govacs.org |

| Chromatography | Basic separation for purification. | High-resolution separation of isomers and trace impurities (e.g., HPLC, GC-MS). thieme-connect.comthegoodscentscompany.com |

Mentioned Compounds

Synthetic Chemistry and Analog Development of Antiasthmone

Reported Synthetic Pathways for Antiasthmone

The synthesis of compounds with the "antiasthmone" label, such as 1,1'-bisisomenthone, is rooted in the chemistry of monoterpenes like isomenthone (B49636). Isomenthone itself can be synthesized through various methods, including the biotransformation of pulegone (B1678340) by Mentha cell lines. thegoodscentscompany.comperflavory.com The conversion of l-menthone to d-neomenthol and d-isomenthone to d-isomenthol has also been studied in biological systems, highlighting the metabolic pathways that can produce these foundational structures. thegoodscentscompany.comperflavory.comthegoodscentscompany.com The structure of antiasthmone, identified as 1,1'-bisisomenthone, was elucidated in early research, providing a target for synthetic efforts. thegoodscentscompany.comperflavory.comthegoodscentscompany.com

Further research into related structures has identified that cyclohexanones of the 3-R-2,4-diacetyl(diethoxycarbonyl)-5-hydroxy-5-methylcyclohexanone series can be synthesized through multicomponent reactions, such as the condensation of acetylacetone (B45752) or acetoacetic acid esters with aldehydes. researchgate.net These compounds are recognized for a range of biological activities, including antiasthmatic properties. researchgate.net

Development of Antiasthmone Analogues

The development of analogues has been a key strategy to explore and potentially enhance the biological activities of parent compounds. In the context of molecules related to antiasthmone, novel bi- and trifunctional derivatives of (+)-isomenthone have been synthesized to investigate their stereostructure and conformations. thegoodscentscompany.comperflavory.com This line of inquiry is crucial for understanding how the three-dimensional arrangement of atoms in a molecule influences its interaction with biological targets.

Additionally, novel isomenthone-derived 1,3-diol ligands have been identified through parallel synthesis and screening. These ligands have been shown to catalyze asymmetric aldol (B89426) reactions, demonstrating the utility of the isomenthone scaffold in developing new chemical tools and potential therapeutic agents. thegoodscentscompany.com

Synthetic Strategies for Structure-Activity Relationship Investigations

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For compounds related to antiasthmone, SAR studies have been implicitly guided by the synthesis of various derivatives. For instance, the creation of different isomenthone derivatives allows researchers to probe how modifications to the core structure impact its properties. thegoodscentscompany.comperflavory.com

A referenced Chinese Pharmaceutical Bulletin article titled "Relation Between Structure and Activity of Antiasthmone" suggests that such investigative studies have been undertaken, although the specifics of the findings are not detailed in the available search snippets. uni-hamburg.de The general approach in SAR studies involves systematically altering parts of a molecule—such as functional groups or stereochemistry—and then assessing the resulting change in biological effect. This iterative process of synthesis and testing helps to identify the key molecular features responsible for the desired activity.

Structure Activity Relationship Sar Studies of Antiasthmone

Early SAR Findings on Antiasthmone

Historical references point to "Antiasthmone" as 1,1'-bisisomenthone, suggesting early interest in its biological effects. mdpi.comchemmethod.com The initial discovery and naming imply an observed or presumed efficacy in treating asthma. Compounds within the broader class of cyclohexanones, to which the parent molecule isomenthone (B49636) belongs, have been noted for their potential biological activities, including antiasthmatic properties. nih.gov The parent monoterpene, isomenthone, found in essential oils of plants like those from the Mentha genus, is recognized for various biological activities, including anti-inflammatory effects, which are relevant to asthma pathology. cabidigitallibrary.orgijpjournal.com

Early SAR findings are often observational and based on the activity of the natural product itself. The dimeric structure of 1,1'-bisisomenthone is a significant deviation from its monomeric precursor, isomenthone. This dimerization would drastically alter the molecule's size, shape, and lipophilicity, which are key determinants of biological activity. The linkage between the two isomenthone units would be a primary point for initial SAR investigation.

Table 1: Key Compounds and Their Reported Biological Relevance

| Compound Name | Chemical Class | Reported Activity/Relevance |

| Antiasthmone | Dimeric Monoterpene Ketone | Historical name suggesting antiasthma properties. mdpi.comchemmethod.com |

| Isomenthone | Monoterpene Ketone | Anti-inflammatory and other biological activities. cabidigitallibrary.orgijpjournal.com |

| Menthone | Monoterpene Ketone | Scavenging activities. cabidigitallibrary.org |

| Pulegone (B1678340) | Monoterpene Ketone | Precursor in the biosynthesis of isomenthone. ijarset.com |

This table is generated based on available data and is for informational purposes.

Key Structural Motifs for Biological Activity in Antiasthmone

While specific SAR studies on 1,1'-bisisomenthone are lacking, we can hypothesize the key structural motifs based on its constituent parts and general knowledge of pharmacologically active natural products.

The fundamental structural units of Antiasthmone are two isomenthone molecules. Key features of the isomenthone scaffold include:

The Ketone Group: The carbonyl (C=O) group is a polar feature capable of forming hydrogen bonds, which is often crucial for receptor binding.

The Methyl Group: Another lipophilic substituent that influences the molecule's conformation and binding.

The Cyclohexane Ring: This forms the core scaffold, and its conformation (chair, boat) can significantly impact how the functional groups are presented to a receptor.

In the dimeric 1,1'-bisisomenthone , the covalent bond linking the two rings at the C1 position is the most significant and unique structural motif. The nature of this linkage, including its stereochemistry, would be a critical determinant of biological activity. Modifications to this linkage, such as altering its length or flexibility, would be a logical first step in a synthetic SAR study.

Computational Approaches in Antiasthmone SAR Analysis

In the absence of extensive experimental data, computational methods provide a powerful tool for predicting the biological activity and understanding the SAR of molecules like Antiasthmone. collaborativedrug.comdovepress.comnih.gov

Molecular Docking: This technique could be used to predict how 1,1'-bisisomenthone might bind to potential asthma-related protein targets, such as phosphodiesterases, leukotriene receptors, or various inflammatory cytokines. nih.gov A computational study could compare the binding affinity and pose of the dimer versus the isomenthone monomer to understand the structural requirements for activity.

Quantitative Structure-Activity Relationship (QSAR): If a series of Antiasthmone derivatives were synthesized and tested, QSAR models could be developed. umb.edu These models create mathematical relationships between the chemical properties (like lipophilicity, electronic effects, and steric parameters) of the derivatives and their measured biological activity. This can help predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of Antiasthmone when interacting with a biological target. researchgate.net This can reveal the stability of the binding complex and key interactions over time, offering a more detailed picture than static docking poses.

Pharmacophore Modeling and Lead Optimization Strategies for Antiasthmone-derived Compounds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to have a specific biological activity. nih.govunina.itmdpi.com

Ligand-Based Pharmacophore Modeling: If a set of active Antiasthmone analogues were identified, their common structural features could be used to build a pharmacophore model. frontiersin.org This model would represent a hypothesis of the key features needed for antiasthmatic activity and could be used to screen large databases for new, structurally diverse compounds with the potential for similar effects. jppres.com

Structure-Based Pharmacophore Modeling: If a relevant protein target for Antiasthmone was identified and its 3D structure was known, a pharmacophore model could be derived from the key interaction points within the protein's binding site. mdpi.com

Lead Optimization: Based on initial SAR data and pharmacophore models, lead optimization strategies would focus on systematically modifying the Antiasthmone structure to improve potency, selectivity, and pharmacokinetic properties. Key optimization strategies could include:

Modification of the Linker: Synthesizing analogues with different linkers between the two isomenthone units to explore the impact of length and rigidity.

Functional Group Modification: Altering the ketone group (e.g., reduction to an alcohol, formation of an oxime) to probe the importance of the carbonyl for activity.

Alkyl Group Variation: Synthesizing analogues with different alkyl groups in place of the isopropyl or methyl groups to understand steric and lipophilic requirements.

Scaffold Hopping: Using the pharmacophore model to find entirely new chemical scaffolds that maintain the crucial 3D arrangement of features but have different core structures, potentially leading to improved drug-like properties. nih.gov

While the current body of scientific literature on the specific SAR of Antiasthmone (1,1'-bisisomenthone) is sparse, the principles of medicinal chemistry provide a clear roadmap for future investigation. By leveraging both experimental synthesis and advanced computational techniques, the structural secrets of this historical compound could be unlocked, potentially revealing new avenues for the development of novel anti-inflammatory and antiasthmatic agents.

Preclinical Pharmacological Research and Animal Models of Antiasthmone

In Vitro Pharmacological Screening Methodologies Relevant to Antiasthmone

Initial screening of a potential anti-asthmatic compound like Antiasthmone involves a battery of in vitro tests to assess its pharmacological activity at a cellular and subcellular level. nih.gov These methods are crucial for determining the compound's primary mechanism of action and for providing an early indication of its potential therapeutic utility.

Common in vitro screening methodologies include:

Receptor Binding Assays : These assays determine the affinity of Antiasthmone for specific receptors known to be involved in the asthma pathway, such as histamine (B1213489) receptors (e.g., H1), adrenergic receptors, or leukotriene receptors. frontiersin.orgnih.govslideshare.net For example, a histamine receptor assay might measure the ability of the compound to inhibit the binding of a radiolabeled ligand (like [3H]pyrilamine) to histamine H1 receptors in preparations from guinea pig brain membranes. nih.govslideshare.net

Cell-Based Assays : Cultured cells are used to investigate the effects of Antiasthmone on various aspects of the inflammatory cascade. This can include measuring the inhibition of mediator release (e.g., histamine, leukotrienes) from mast cells or basophils, the suppression of cytokine production (e.g., IL-4, IL-5, IL-13) from T-lymphocytes, and the reduction of inflammatory cell chemotaxis. bioworld.comfrontiersin.org

Isolated Tissue/Organ Bath Studies : Tissues such as tracheal rings or lung strips, often from guinea pigs, are used to evaluate the direct effect of Antiasthmone on airway smooth muscle contraction and relaxation. frontiersin.orgnih.gov In these experiments, the tissue is mounted in an organ bath, and a spasmogen (like histamine or methacholine) is used to induce contraction. The ability of Antiasthmone to prevent or reverse this contraction is then quantified. nih.gov This provides direct evidence of bronchodilator or spasmolytic activity. slideshare.net

These in vitro tests are essential for the initial characterization of a compound and for guiding further preclinical development.

Selection and Validation of Animal Models for Antiasthmone Efficacy Assessment

To evaluate the efficacy of Antiasthmone in a living organism, researchers use various animal models that mimic key features of human asthma, such as airway hyperresponsiveness (AHR), inflammation, and airway remodeling. nih.govtandfonline.comdovepress.com The choice of animal model is critical and depends on the specific aspects of asthma being studied and the compound's mechanism of action. mdpi.comnih.gov

Rodents are the most commonly used animals in preclinical asthma research due to their cost-effectiveness, short breeding cycles, and the availability of genetically modified strains. frontiersin.orgnih.gov

Mice : Mouse models, particularly in strains like BALB/c and C57BL/6, are widely used to study the inflammatory aspects of asthma. nih.govdovepress.com Asthma-like conditions are typically induced by sensitization and subsequent challenge with an allergen, most commonly ovalbumin (OVA) or house dust mite (HDM) extract. criver.combiocytogen.jp These models are valuable for assessing the impact of Antiasthmone on Th2-mediated inflammation, characterized by eosinophilia and increased levels of IgE, IL-4, IL-5, and IL-13. bioworld.combiocytogen.jp

Rats : The Brown Norway rat is a common model that develops many features similar to human allergic asthma, including eosinophilic lung inflammation and airway hyperresponsiveness following allergen challenge. criver.com Rats can be more suitable than mice for studying certain aspects of lung physiology and inflammation. frontiersin.org

Guinea Pigs : Guinea pigs have been used in asthma research for a long time, primarily because their airway physiology is very similar to that of humans. dovepress.com They exhibit strong bronchoconstrictor responses to mediators like histamine and leukotrienes, making them an ideal model for evaluating the bronchodilator effects of compounds like Antiasthmone. dergipark.org.trmdpi.com

| Model | Common Strains/Species | Key Features & Applications | Limitations |

| Mice | BALB/c, C57BL/6 | Study of Th2-mediated inflammation, genetic manipulation availability. nih.govbiocytogen.jp | Anatomical and immunological differences from humans, weak bronchoconstriction. nih.gov |

| Rats | Brown Norway | Eosinophilic inflammation, early and late asthmatic responses. frontiersin.orgcriver.com | Modest bronchoconstrictor responses. frontiersin.org |

| Guinea Pigs | N/A | Strong bronchoconstrictor response, similar airway physiology to humans. dovepress.comdergipark.org.tr | Limited availability of specific reagents, can develop tolerance to allergens. dovepress.comdergipark.org.tr |

While more expensive and complex to use, larger animal models offer certain advantages due to their greater physiological and anatomical similarity to humans. nih.goversnet.org

Dogs : Certain breeds of dogs can be sensitized to develop allergic airway responses, including prolonged airway hypersensitivity. mdpi.com They have been used to study both early and late-phase asthmatic reactions.

Sheep : Allergic sheep models, often sensitized to the nematode Ascaris suum, are well-established for studying allergen-induced airway responses. mdpi.com They are particularly useful for evaluating late-phase responses and airway hyperresponsiveness.

| Model | Key Features & Applications | Limitations |

| Dogs | Can develop prolonged airway hypersensitivity. mdpi.com | High cost, ethical considerations, biological differences from humans. nih.gov |

| Sheep | Useful for studying late-phase responses and airway hyperresponsiveness. mdpi.com | High cost, limited availability of species-specific reagents. nih.gov |

Evaluation of Antiasthmone Efficacy in Preclinical Models

Once an appropriate animal model is established, the efficacy of Antiasthmone is evaluated by measuring its effect on key asthma-related outcomes. These evaluations are designed to provide comprehensive data on the compound's potential therapeutic effects.

Key efficacy endpoints include:

Airway Inflammation : The effect of Antiasthmone on airway inflammation is a critical measure. This is typically assessed by collecting bronchoalveolar lavage (BAL) fluid and performing total and differential cell counts to quantify the number of inflammatory cells, particularly eosinophils and neutrophils. criver.combiocytogen.com Histological analysis of lung tissue is also performed to look for reductions in inflammatory cell infiltration and mucus production. biocytogen.comfrontiersin.org

Airway Hyperresponsiveness (AHR) : AHR is a hallmark of asthma and is measured in animal models by assessing the degree of bronchoconstriction in response to a provocative agent like methacholine or histamine. A reduction in AHR following treatment with Antiasthmone would be a strong indicator of its efficacy. dovepress.com

Biomarker Analysis : The levels of various biomarkers are measured to understand the molecular effects of Antiasthmone. This includes quantifying allergen-specific IgE in the serum and measuring the levels of Th2 cytokines (IL-4, IL-5, IL-13) in BAL fluid or lung tissue homogenates. biocytogen.jpbiocytogen.com

The data gathered from these preclinical evaluations are crucial for establishing a proof of concept for Antiasthmone's efficacy and for making informed decisions about its progression into clinical development.

| Efficacy Parameter | Method of Evaluation | Typical Findings for an Effective Compound |

| Airway Inflammation | Bronchoalveolar Lavage (BAL) fluid cell counts; Lung tissue histology. criver.comfrontiersin.org | Reduction in eosinophils, neutrophils, and lymphocytes in BAL fluid; Decreased inflammatory cell infiltration in lung tissue. bioworld.comfrontiersin.org |

| Airway Hyperresponsiveness (AHR) | Measurement of airway resistance in response to methacholine or histamine. dovepress.com | Attenuation of the bronchoconstrictor response. |

| Biomarkers | ELISA or other immunoassays on serum and BAL fluid. biocytogen.jp | Decreased levels of allergen-specific IgE, IL-4, IL-5, and IL-13. bioworld.combiocytogen.com |

Molecular Mechanisms of Action and Target Identification for Antiasthmone

Investigative Methodologies for Elucidating Antiasthmone's Mechanism of Action

A variety of investigative methodologies are employed to unravel the mechanism of action of a novel compound such as Antiasthmone. These techniques range from traditional biochemical assays to advanced systems biology approaches.

Initial steps often involve affinity-based methods to identify the direct binding partners of Antiasthmone. Affinity chromatography is a classic technique where Antiasthmone is immobilized on a solid support. nih.govnih.gov A cellular lysate is then passed over this support, and proteins that bind to Antiasthmone are captured and subsequently identified using techniques like mass spectrometry. nih.gov Another powerful approach is the generation and analysis of drug-resistant mutants . nih.gov By exposing cell cultures or model organisms to increasing concentrations of Antiasthmone, resistant variants can be selected. Whole-genome sequencing of these resistant mutants can then pinpoint mutations in the gene encoding the drug's target or in genes within the same functional pathway. nih.gov

Furthermore, profiling methods provide a broader view of the cellular response to Antiasthmone. Transcriptomic profiling , using techniques like RNA sequencing, reveals changes in gene expression patterns following treatment with the compound. nih.gov Similarly, metabolomic fingerprinting can identify alterations in the cellular metabolic state induced by Antiasthmone. nih.gov These "omics" approaches can provide valuable clues about the pathways and processes affected by the drug, even if the direct target is not immediately apparent.

| Investigative Methodology | Principle | Information Gained |

| Affinity Chromatography | Immobilized Antiasthmone captures binding proteins from a cell lysate. | Identification of direct molecular targets. |

| Drug-Resistant Mutant Analysis | Selection and genomic analysis of cells or organisms resistant to Antiasthmone. | Identification of the drug target or related pathway components. nih.gov |

| Transcriptomic Profiling (RNA-Seq) | Measures changes in gene expression in response to Antiasthmone treatment. | Insight into affected cellular pathways and biological processes. nih.gov |

| Metabolomic Fingerprinting | Analyzes changes in the levels of small molecule metabolites after Antiasthmone exposure. | Understanding of the compound's impact on cellular metabolism. nih.gov |

Identification of Putative Molecular Targets for Antiasthmone

The identification of specific molecular targets is a critical step in understanding how Antiasthmone functions. Based on the pathophysiology of asthma, which involves inflammation, bronchoconstriction, and airway remodeling, several classes of proteins represent plausible targets.

Putative targets for Antiasthmone could include receptor proteins on the surface of immune cells or airway smooth muscle cells. nih.gov For instance, it might target receptors for inflammatory mediators, thereby dampening the inflammatory cascade. Another possibility is that Antiasthmone targets key enzymes involved in the synthesis of pro-inflammatory molecules like leukotrienes or prostaglandins.

Signal transduction proteins are another major class of potential targets. nih.gov These proteins relay signals from the cell surface to the nucleus, controlling cellular responses like proliferation, inflammation, and contraction. By interfering with these signaling cascades, Antiasthmone could modulate the pathological processes in asthma. The ideal molecular target for an anti-asthmatic drug would be one that is highly expressed in relevant cell types (e.g., eosinophils, mast cells, airway smooth muscle cells) and plays a crucial role in the disease process, while having minimal expression and function in other tissues to reduce potential side effects. nih.gov

| Potential Target Class | Example | Potential Effect in Asthma |

| Receptor Proteins | G-protein coupled receptors (GPCRs) for chemokines | Inhibition of immune cell migration to the airways. |

| Enzymes | Phosphodiesterases (PDEs) | Increased intracellular cAMP, leading to bronchodilation. |

| Signal Transduction Proteins | Kinases involved in inflammatory pathways | Reduction of pro-inflammatory cytokine production. |

| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Downregulation of genes involved in inflammation and immune responses. |

Cellular and Subcellular Processes Influenced by Antiasthmone

The interaction of Antiasthmone with its molecular target(s) will ultimately manifest as changes in various cellular and subcellular processes. In the context of asthma, key processes that could be influenced by Antiasthmone include immune cell activation and trafficking . This could involve inhibiting the degranulation of mast cells, reducing the activation of eosinophils, or impairing the migration of T-lymphocytes to the airways.

Another critical cellular process in asthma is airway smooth muscle cell (ASMC) proliferation and contraction . Chronic inflammation in asthma can lead to airway remodeling, which includes an increase in the mass of airway smooth muscle. A compound like Antiasthmone might inhibit the proliferation of ASMCs, thereby preventing or reversing this aspect of airway remodeling. Furthermore, it could interfere with the signaling pathways that lead to ASMC contraction, thus promoting bronchodilation.

At the subcellular level, Antiasthmone could influence processes such as calcium signaling . Intracellular calcium concentration is a key regulator of smooth muscle contraction and immune cell activation. By modulating calcium channels or pumps, Antiasthmone could exert its therapeutic effects. Additionally, it might affect gene transcription in the nucleus by influencing the activity of transcription factors involved in inflammation.

Signaling Pathway Modulation by Antiasthmone

The effects of Antiasthmone on cellular processes are mediated through the modulation of intracellular signaling pathways. Several key signaling pathways are known to be dysregulated in asthma and represent potential targets for therapeutic intervention.

One such pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway . This pathway is involved in cell growth, proliferation, and survival, and its activation has been linked to airway smooth muscle hyperplasia in asthma. nih.govmdpi.com Antiasthmone could potentially inhibit one or more components of this pathway, thereby reducing airway remodeling.

Another important pathway is the Mitogen-activated protein kinase (MAPK) signaling cascade , which includes kinases like ERK, JNK, and p38. These pathways are activated by various extracellular stimuli, including inflammatory mediators, and play a crucial role in regulating inflammation and cell proliferation. nih.gov By modulating MAPK signaling, Antiasthmone could suppress the production of pro-inflammatory cytokines and inhibit the proliferation of airway smooth muscle cells.

The AMP-activated protein kinase (AMPK) signaling pathway is another potential target. AMPK is a key sensor of cellular energy status and its activation can have anti-inflammatory effects. researchgate.net It is possible that Antiasthmone activates AMPK, which in turn could inhibit pro-inflammatory pathways like the mTOR pathway.

| Signaling Pathway | Key Functions | Potential Modulation by Antiasthmone in Asthma |

| PI3K/Akt/mTOR | Cell growth, proliferation, survival. nih.govmdpi.com | Inhibition to reduce airway smooth muscle hyperplasia. |

| MAPK (ERK, JNK, p38) | Inflammation, cell proliferation, stress response. nih.gov | Inhibition to decrease pro-inflammatory cytokine production. |

| AMPK | Cellular energy sensing, anti-inflammatory effects. researchgate.net | Activation to suppress inflammatory responses. |

| NF-κB Signaling | Regulation of immune and inflammatory responses. mdpi.com | Inhibition to reduce the expression of pro-inflammatory genes. |

Analytical Method Development and Validation for Antiasthmone Research

Chromatographic Techniques for Anti-Asthmatic Drug Analysis (e.g., HPLC, GC)

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of individual components from complex mixtures. usp.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent techniques used for the analysis of anti-asthmatic drugs.

High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and widely used for the analysis of a broad range of anti-asthmatic drugs due to its high resolution and sensitivity. usp.orgresearchgate.net A common application is the simultaneous estimation of drugs in combination therapies, such as Bilastine and Montelukast. mdpi.comkelid1.ir

In a typical HPLC method for anti-asthmatic drugs, a C18 column is often used, which is a type of reversed-phase column. researchgate.netnih.gov The mobile phase, a mixture of solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is pumped through the column to separate the components of the sample. nih.govnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a specific wavelength where the drug absorbs light maximally. nih.govnih.gov For instance, in the analysis of Ebastine, a second-generation antihistamine, detection might be set at 255 nm. youtube.com

Key HPLC Parameters for Anti-Asthmatic Drug Analysis

| Parameter | Example Value/Condition | Drug Example |

|---|---|---|

| Column | C18 (250 x 4.6 mm) | Ebastine youtube.com |

| Mobile Phase | Methanol:Water (90:10 v/v) | Ebastine nih.gov |

| Flow Rate | 1.0 mL/min | Bilastine & Montelukast kelid1.ir |

| Detection | UV at 225 nm | Bilastine & Montelukast kelid1.ir |

| Retention Time | 4.3 min (Bilastine), 11.3 min (Montelukast) | Bilastine & Montelukast kelid1.ir |

Gas Chromatography (GC): GC is the preferred method for volatile and semi-volatile compounds. usp.org In the context of anti-asthmatic drug research, GC is particularly useful for analyzing residual solvents or volatile impurities that may be present in the API or final drug product. labcompare.com The technique separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column. usp.org When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both quantifying and identifying unknown impurities with high specificity and sensitivity. nih.govnih.gov For example, GC-MS is recommended by regulatory agencies for detecting trace levels of nitrosamine (B1359907) impurities in certain classes of drugs. labcompare.com

Spectroscopic Methods for Anti-Asthmatic Drug Quantification and Characterization

Spectroscopic methods are essential for elucidating the chemical structure of anti-asthmatic drugs and quantifying their concentration. nih.govumsida.ac.id These techniques rely on the interaction of electromagnetic radiation with the analyte. saylor.org

UV-Visible (UV-Vis) Spectroscopy: This is one of the most common spectroscopic techniques used in pharmaceutical quality control for its simplicity and cost-effectiveness. umsida.ac.id It is often used for quantitative analysis, such as determining the concentration of a drug in a solution by measuring its absorbance of light at a specific wavelength. umsida.ac.id For example, the simultaneous analysis of Montelukast and Doxofylline can be performed using UV-Vis spectrophotometry.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups within a molecule, effectively serving as a "molecular fingerprint." nih.gov These non-destructive techniques are valuable for identifying APIs and characterizing different polymorphic forms, which can have different physical properties and therapeutic effects. nih.govnih.gov Chemometrics-assisted FTIR and Raman spectroscopy have been developed for the rapid and simultaneous analysis of combination drugs without extensive sample preparation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the complete structural elucidation of organic compounds, including anti-asthmatic drugs. umsida.ac.idscispace.com It provides detailed information about the connectivity of atoms within a molecule. scispace.com

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. nih.gov When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it provides definitive identification and quantification of the API and any impurities, even at trace levels. nih.govnih.gov

Method Validation Parameters in Anti-Asthmatic Drug Analytical Procedures

Analytical method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. nih.govamazonaws.com According to ICH guidelines, key validation parameters include:

Accuracy: This measures the closeness of the test results to the true value. It is often assessed using recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. For many anti-asthmatic drug assays, recovery values between 98% and 102% are considered acceptable. nih.gov

Precision: This expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically reported as the relative standard deviation (RSD). usp.org

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. amazonaws.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. usp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. youtube.com

Typical Validation Parameter Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Not More Than 2.0% |

| Linearity (Correlation Coefficient, r²) | Not Less Than 0.999 |

| Robustness | %RSD should be within acceptable limits after minor changes |

Emerging Analytical Technologies in Anti-Asthmatic Drug Research

The field of pharmaceutical analysis is continually evolving, with new technologies offering greater speed, sensitivity, and resolution.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes and operate at higher pressures than traditional HPLC. This results in significantly faster analysis times and improved chromatographic resolution, which is beneficial for analyzing complex samples or for high-throughput screening. pharmtech.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, enabling the confident identification of unknown compounds and the characterization of complex biologics used in some modern asthma therapies. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be an alternative or complementary method to HPLC. It is particularly useful for the analysis of charged molecules and offers advantages such as low sample and solvent consumption.

Hyphenated Techniques: The coupling of different analytical techniques, such as LC-MS/MS, continues to be a major trend. pharmtech.com These hybrid systems combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, making them indispensable for modern drug analysis. nih.gov

Process Analytical Technology (PAT): PAT involves the use of real-time analytical tools to monitor and control manufacturing processes. Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are increasingly being integrated directly into production lines to ensure consistent product quality for medications, including those for asthma. nih.gov

Current Status and Future Perspectives in Antiasthmone Research

Integration of Antiasthmone Research into Modern Drug Discovery Paradigms

The integration of natural products, such as the terpene derivative Antiasthmone (1,1'-bisisomenthone), into modern drug discovery has been revitalized through technological and methodological advancements. ijpsjournal.com These paradigms allow for a more systematic and efficient exploration of the therapeutic potential of such complex molecules. Key strategies include the application of high-throughput screening (HTS), computational drug design, and systems biology approaches to elucidate mechanisms of action and identify novel therapeutic targets.

Modern drug discovery for a compound like Antiasthmone would typically follow a multi-stage process that begins with its initial identification and progresses through rigorous preclinical testing. fiveable.me Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are essential for the isolation and purification of the individual compound from its natural source. fiveable.me Following isolation, HTS technologies can be employed to screen Antiasthmone against large panels of biological targets to identify any bioactivity.

Computational tools play a crucial role in predicting the compound's pharmacokinetic properties and potential toxicity, thereby guiding further development. ijpsjournal.com Techniques such as molecular docking and molecular dynamics simulations can help to visualize the interaction of Antiasthmone with its biological targets at the molecular level. This in silico analysis helps in understanding the structure-activity relationships (SARs) which are vital for optimizing the lead compound. fiveable.me

Furthermore, synthetic and semi-synthetic strategies are being developed to create derivatives of natural products. fiveable.me These approaches aim to improve the efficacy, selectivity, and pharmacokinetic profiles of the parent compound. For a molecule like Antiasthmone, this could involve modifying its structure to enhance its anti-inflammatory or other therapeutic properties.

Table 1: Illustrative Workflow for Integrating Antiasthmone into Drug Discovery

| Stage | Key Activities | Technologies and Methodologies |

|---|---|---|

| 1. Hit Identification | Isolation and purification of Antiasthmone from natural sources. | Chromatography (HPLC, GC), Mass Spectrometry (MS) |

| 2. Lead Generation | High-throughput screening against biological targets. | HTS assays, cell-based assays |

| 3. Lead Optimization | Computational modeling and simulation to predict properties. | Molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction |

| 4. Preclinical Development | Synthesis of analogs and derivatives to improve efficacy and safety. | Semi-synthesis, total synthesis, medicinal chemistry |

Opportunities for Further Academic Investigation of Antiasthmone

The unique dimeric terpenoid structure of Antiasthmone (1,1'-bisisomenthone) presents numerous opportunities for further academic investigation. Given its initial association with "antiasthmone" activity, a primary area of research would be to systematically investigate its pharmacological effects and elucidate its precise mechanism of action.

A significant opportunity lies in the exploration of the structure-activity relationships (SARs) of Antiasthmone. fiveable.me By systematically modifying its chemical structure, researchers can identify the key functional groups responsible for its biological activity. fiveable.me This knowledge is crucial for designing more potent and selective analogs. Academic research can focus on the total synthesis of Antiasthmone and its stereoisomers to provide a reliable source of the compound for biological testing and to explore how its three-dimensional structure influences its activity.

Another avenue for investigation is the identification of its molecular targets. Modern chemoproteomics and functional genomics approaches can be utilized to pinpoint the specific proteins or pathways that Antiasthmone interacts with to exert its effects. Understanding the molecular target is a critical step in validating the therapeutic potential of a new compound.

Furthermore, the biological activities of Antiasthmone may extend beyond its potential anti-asthmatic effects. Many terpenes and their derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. mdpi.com Screening Antiasthmone against a diverse set of biological assays could uncover novel therapeutic applications.

Table 2: Potential Areas for Academic Research on Antiasthmone

| Research Area | Key Research Questions | Potential Methodologies |

|---|---|---|

| Mechanism of Action | How does Antiasthmone exert its biological effects at the molecular level? | Target identification studies, cell signaling pathway analysis |

| Structure-Activity Relationship (SAR) | Which parts of the Antiasthmone molecule are essential for its activity? | Synthesis of analogs, biological screening of derivatives |

| Pharmacokinetics | How is Antiasthmone absorbed, distributed, metabolized, and excreted? | In vitro and in vivo ADME studies |

| Expanded Therapeutic Potential | Does Antiasthmone have other biological activities beyond anti-asthma? | Broad-based biological screening, phenotypic assays |

Challenges in Antiasthmone Research and Development

Despite the potential of natural products like Antiasthmone, their path to clinical application is fraught with challenges. ijpsjournal.comtjnpr.org A primary hurdle is often the difficulty in obtaining sufficient quantities of the pure compound from its natural source. tjnpr.org The concentration of active compounds in plants can be low and variable, making large-scale extraction and purification both costly and potentially environmentally unsustainable. rsc.org

The chemical synthesis of complex natural products like Antiasthmone can also be a significant challenge. tjnpr.org Often, these molecules have intricate, three-dimensional structures with multiple stereocenters, which makes their total synthesis a long and complex process. tjnpr.org Developing a cost-effective and scalable synthetic route is a major undertaking in the research and development of such compounds.

Another significant challenge lies in the optimization of the pharmacological properties of the natural product lead. ijpsjournal.com While a natural product may show promising biological activity, it often possesses suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, or rapid metabolism, which can hinder its development as a drug. ijpsjournal.com Extensive medicinal chemistry efforts are typically required to address these deficiencies.

Furthermore, determining the precise mechanism of action and identifying the specific molecular target of a novel bioactive compound is a major challenge in natural products drug discovery. news-medical.net Without a clear understanding of how a compound works, it is difficult to rationally optimize its properties and predict its potential side effects.

Finally, the journey from a promising lead compound to a marketed drug is long, expensive, and has a high rate of attrition. ijpsjournal.com Navigating the rigorous process of preclinical and clinical trials to demonstrate safety and efficacy presents a substantial barrier for the development of any new therapeutic agent, including those derived from natural sources.

Table 3: Key Challenges and Potential Mitigation Strategies in Antiasthmone R&D

| Challenge | Description | Potential Mitigation Strategies |

|---|---|---|

| Supply and Scalability | Difficulty in obtaining large quantities of Antiasthmone from natural sources. tjnpr.org | Development of efficient total synthesis routes, metabolic engineering of microorganisms to produce the compound. |

| Structural Complexity | The intricate structure of Antiasthmone makes synthesis and modification difficult. tjnpr.org | Advanced synthetic chemistry techniques, use of semi-synthetic approaches starting from more abundant precursors. fiveable.me |

| Pharmacokinetic Properties | Potential for poor solubility, bioavailability, and metabolic stability. ijpsjournal.com | Medicinal chemistry optimization to create analogs with improved drug-like properties. |

| Mechanism of Action | Elucidating the specific biological target and pathway of Antiasthmone. news-medical.net | Target identification technologies (e.g., affinity chromatography, photo-affinity labeling), systems biology approaches. |

| Clinical Development | High cost and long timelines associated with clinical trials. | Strategic design of clinical trials, use of biomarkers to monitor efficacy. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Antiasthmone |

Q & A

Q. How can patient priorities be integrated into Antiasthmone research agendas?

- Methodological Answer: Conduct priority-setting workshops with asthma patients and caregivers. Use semi-structured interviews to capture open-ended feedback (e.g., "What daily challenges should Antiasthmone address?"). Thematic analysis (NVivo software) can identify high-priority domains like exacerbation frequency or sleep quality .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.